Molecular weight and formula for 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid
Molecular weight and formula for 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid
An In-Depth Technical Guide to 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid
Introduction and Core Concepts
2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid, also known as 2-(propargyloxy)nicotinic acid, is a heterocyclic compound featuring a nicotinic acid scaffold functionalized with a propargyl ether at the 2-position. The nicotinic acid (pyridine-3-carboxylic acid) core is a well-established pharmacophore found in numerous therapeutic agents. The strategic placement of a propargyloxy group introduces a terminal alkyne, a highly versatile functional handle. This alkyne moiety allows for the facile conjugation of the molecule to other chemical entities via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This feature makes 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid a valuable building block for the synthesis of targeted therapeutics, molecular probes, and bioconjugates.
Extensive searches of chemical supplier databases and the scientific literature indicate that 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid is not a stock-available compound with a registered CAS number. Consequently, this guide provides a theoretically derived yet experimentally grounded pathway for its de novo synthesis and characterization.
Physicochemical Properties
The fundamental properties of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid have been calculated based on its chemical structure. These values are essential for its synthesis, purification, and subsequent applications.
| Property | Value |
| Chemical Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid |
| SMILES | O=C(O)c1cccc(n1)OCC#C |
| InChI Key | InChI=1S/C9H7NO3/c1-2-5-13-8-6-3-4-7(10-8)9(11)12/h1,3-4,6H,5H2,(H,11,12) |
Proposed Synthesis Pathway
A robust and high-yielding synthesis of the target compound can be envisioned via a Williamson ether synthesis. This method is a cornerstone of organic chemistry for the formation of ethers and is well-suited for the desired transformation. The proposed two-step synthesis starts from the commercially available and inexpensive 2-chloronicotinic acid.
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid.
Detailed Experimental Protocol
Step 1: Esterification of 2-Chloronicotinic Acid
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To a stirred solution of 2-chloronicotinic acid (1 eq.) in methanol (0.2 M), add thionyl chloride (1.2 eq.) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloronicotinate.
Step 2: Williamson Ether Synthesis
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add propargyl alcohol (1.2 eq.) dropwise.
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Stir the mixture at 0 °C for 30 minutes.
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Add a solution of methyl 2-chloronicotinate (1 eq.) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain methyl 2-(prop-2-yn-1-yloxy)nicotinate.
Step 3: Saponification
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Dissolve the methyl 2-(prop-2-yn-1-yloxy)nicotinate (1 eq.) in a mixture of THF and water.
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Add sodium hydroxide (2 eq.) and stir the mixture at room temperature for 4-6 hours.
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Monitor the hydrolysis by TLC.
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Once the starting material is consumed, remove the THF under reduced pressure.
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Acidify the aqueous solution to pH 3-4 with 1M HCl.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid.
Predicted Analytical Characterization
The identity and purity of the synthesized 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid should be confirmed by a suite of analytical techniques. The expected data are as follows:
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |
| δ 13.0 (s, 1H, COOH) | δ 166.5 (C=O) |
| δ 8.25 (dd, J=4.8, 1.9 Hz, 1H, H-6) | δ 158.0 (C-2) |
| δ 8.15 (dd, J=7.6, 1.9 Hz, 1H, H-4) | δ 141.0 (C-6) |
| δ 7.20 (dd, J=7.6, 4.8 Hz, 1H, H-5) | δ 139.5 (C-4) |
| δ 5.00 (d, J=2.4 Hz, 2H, OCH₂) | δ 118.0 (C-5) |
| δ 3.60 (t, J=2.4 Hz, 1H, C≡CH) | δ 115.0 (C-3) |
| δ 79.5 (C≡CH) | |
| δ 78.0 (C≡CH) | |
| δ 56.0 (OCH₂) |
4.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3290 | ≡C-H stretch (alkyne) |
| ~2120 | C≡C stretch (alkyne) |
| ~1700 | C=O stretch (carboxylic acid) |
| 1600, 1470 | C=C, C=N stretches (pyridine ring) |
| ~1250 | C-O stretch (ether) |
4.3. Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS) (ESI+): Calculated for C₉H₈NO₃ [M+H]⁺: 178.0499; Found: 178.0501 (expected).
Potential Applications in Research and Drug Development
2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid is a promising scaffold for various applications in the life sciences:
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Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, it can be used in screening campaigns to identify initial hits against therapeutic targets.
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PROTACs and Molecular Glues: The carboxylic acid moiety can be used to bind to E3 ligases, while the alkyne handle allows for the attachment of a linker and a warhead targeting a protein of interest, facilitating the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
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Bioconjugation and Chemical Biology: The terminal alkyne enables the covalent attachment of this molecule to biomolecules such as proteins or nucleic acids that have been modified to contain an azide group. This is invaluable for creating molecular probes to study biological systems.
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Development of Novel Therapeutics: The nicotinic acid core is a privileged scaffold in medicinal chemistry. Modifications via the alkyne group can lead to the rapid generation of libraries of novel compounds for screening against a wide range of diseases.
Conclusion
While 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid is not a commercially available reagent, this guide provides a clear and scientifically sound pathway for its synthesis and characterization. The strategic combination of a recognized pharmacophore with a versatile chemical handle makes this molecule a valuable asset for researchers in medicinal chemistry, chemical biology, and drug development. The protocols and predictive data herein are intended to empower scientists to readily access this compound and explore its potential in their research endeavors.
References
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Nicotinic Acid (Pyridine-3-carboxylic acid): General properties and biological significance. [1]
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Synthesis of Nicotinic Acid Derivatives: For general methodologies on the synthesis of substituted nicotinic acids. [2] and [3]
- Williamson Ether Synthesis: A general and reliable method for the synthesis of ethers.
- Click Chemistry: For the applications of terminal alkynes in bioconjug
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2-Chloronicotinic acid as a precursor: A common starting material for substitutions at the 2-position of the nicotinic acid scaffold.
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Synthesis of related propargyloxy compounds: For analogous synthetic procedures involving propargyl groups. [4]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 3. jetir.org [jetir.org]
- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors [mdpi.com]
